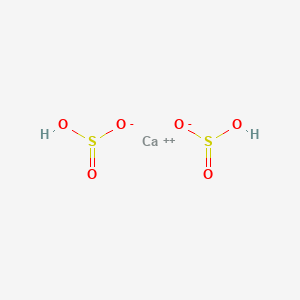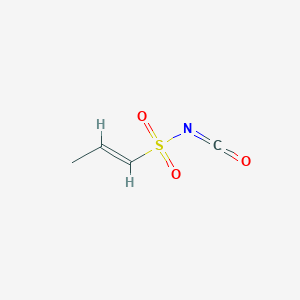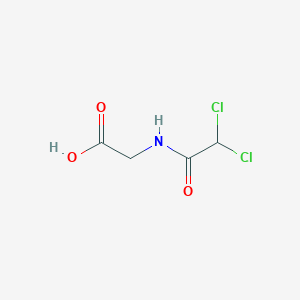![molecular formula C14H18O B081063 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- CAS No. 13586-68-0](/img/structure/B81063.png)
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is an organic compound with the molecular formula C14H18O It is a derivative of propenal, featuring a phenyl group substituted with a tert-butyl group and a methyl group at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- typically involves the aldol condensation of 4-(1,1-dimethylethyl)benzaldehyde with acetone under basic conditions. The reaction proceeds as follows:
Reactants: 4-(1,1-dimethylethyl)benzaldehyde and acetone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Product: The resulting product is 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
相似化合物的比较
Similar Compounds
2-Propenal, 3-phenyl-: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the additional methyl group.
Uniqueness
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is unique due to the presence of both the tert-butyl and methyl groups, which influence its steric and electronic properties
属性
CAS 编号 |
13586-68-0 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
InChI 键 |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
规范 SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
Key on ui other cas no. |
13586-68-0 |
Pictograms |
Health Hazard; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)


